2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide
Description
2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide backbone substituted with a chlorine atom at the 2-position and a piperidin-4-yl group linked to a 2,6-dimethylpyrimidine moiety. This structure combines heterocyclic aromatic systems (pyridine and pyrimidine) with a flexible piperidine ring, which may enhance binding to biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Properties
IUPAC Name |
2-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJQSGYBUINIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities.
Mode of Action
The compound is synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines. The substituents significantly impact the course and efficiency of the reaction
Biological Activity
2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide is a synthetic compound belonging to the class of pyridine carboxamides. Its unique molecular structure, which includes a chloro substituent and complex piperidine and pyrimidine moieties, suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 345.83 g/mol. The structure features:
- A pyridine ring with a carboxamide group.
- A chloro group at the 2-position.
- A piperidine ring connected to a 2,6-dimethylpyrimidine moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperidine and pyrimidine rings through cyclization reactions.
- Chlorination to introduce the chloro substituent.
- Carboxamide formation via reaction with appropriate amines.
Optimizing reaction conditions such as temperature, solvent choice, and purification methods is crucial for achieving high yields and purity.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
The compound is believed to interact with specific biological targets such as enzymes and receptors. Its mechanism may involve:
- Inhibition of enzyme activity , particularly in pathways relevant to cancer and inflammation.
- Modulation of receptor activity , potentially affecting neurotransmitter systems or other signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <1 |
| Similar Compounds | A549 | 0.12 - 2.78 |
Case Studies
Several studies have highlighted its potential therapeutic applications:
- Cancer Treatment : A study involving derivatives of this compound indicated that modifications in the pyrimidine moiety could enhance anticancer activity by improving selectivity towards cancerous cells while minimizing effects on normal cells .
- Inflammatory Disorders : Another investigation suggested that compounds with similar structures could reduce pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-4-Carboxamide Derivatives with Aromatic Substituents
Examples from the Alfa catalog (2013–2015) include:
- 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (CAS 1019372-83-8)
Structural Implications :
- The target compound’s piperidine-pyrimidine substituent introduces conformational rigidity and additional hydrogen-bonding sites compared to phenyl-substituted analogs. This could improve binding specificity but may reduce membrane permeability due to increased polarity.
Piperidine-Pyrimidine Hybrids
pyridine-4-carboxamide):
| Property | Target Compound | 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
|---|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅O₂ (estimated) | C₁₈H₂₃N₅O |
| Molar Mass | ~388.86 g/mol | 325.41 g/mol |
| Key Functional Groups | Chloropyridine, dimethylpyrimidine | Pyridinylmethyl, dimethylpyrimidine |
Functional Differences :
Activity Insights :
- The AatBio compound’s pyrrolopyridine core and prop-2-enyl group likely contribute to its inhibitory activity, suggesting that modifications to the heterocyclic system in the target compound could yield similar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
